3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O5 It is a derivative of benzamide, featuring methoxy and nitro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 3-formyl-N-(2-formyl-4-nitrophenyl)benzamide.
Reduction: Formation of 3-methoxy-N-(2-methoxy-4-aminophenyl)benzamide.
Substitution: Formation of derivatives with various substituents replacing the methoxy groups.
Scientific Research Applications
3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-nitrophenyl)benzamide
- 2-methoxy-N-(4-nitrophenyl)benzylamine
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
Uniqueness
3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific positioning of its methoxy and nitro groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings provides a balance that can be fine-tuned for specific applications.
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-5-3-4-10(8-12)15(18)16-13-7-6-11(17(19)20)9-14(13)22-2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
ULRKKNMILWMDIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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